2-Bromo-3-(3-chloro-2,2-dimethylpropyl)thiophene
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Overview
Description
2-Bromo-3-(3-chloro-2,2-dimethylpropyl)thiophene is a chemical compound with the molecular formula C₉H₁₂BrClS and a molecular weight of 267.61 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(3-chloro-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl thiophene derivatives.
Scientific Research Applications
2-Bromo-3-(3-chloro-2,2-dimethylpropyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-chloro-2,2-dimethylpropyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with similar reactivity.
3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene: A closely related compound with a different substitution pattern.
1-Bromo-3-chloro-2,2-dimethoxypropane: A structurally similar compound with different functional groups.
Uniqueness: 2-Bromo-3-(3-chloro-2,2-dimethylpropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H12BrClS |
---|---|
Molecular Weight |
267.61 g/mol |
IUPAC Name |
2-bromo-3-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12BrClS/c1-9(2,6-11)5-7-3-4-12-8(7)10/h3-4H,5-6H2,1-2H3 |
InChI Key |
IRSHTLMWMLUHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(SC=C1)Br)CCl |
Origin of Product |
United States |
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